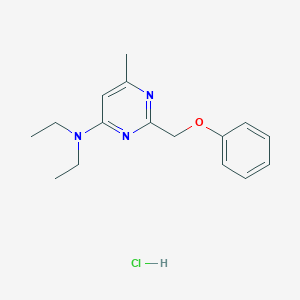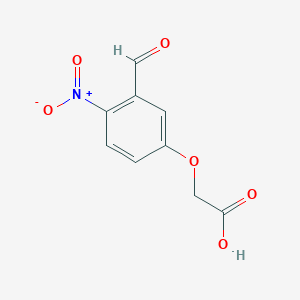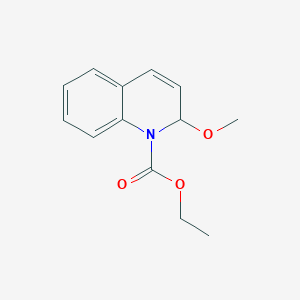
ethyl 2-methoxy-2H-quinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester typically involves the esterification of 2-Methoxy-1(2H)-quinolinecarboxylic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis or pharmaceutical applications.
Scientific Research Applications
2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Quinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is investigated for its potential use in developing new pharmaceuticals.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyquinoline: Similar in structure but lacks the carboxylic acid ester group.
Quinoline-2-carboxylic acid: Contains a carboxylic acid group instead of an ester.
Ethyl quinoline-2-carboxylate: Similar ester but without the methoxy group.
Uniqueness
2-Methoxy-1(2H)-quinolinecarboxylic acid, ethyl ester is unique due to the presence of both the methoxy group and the carboxylic acid ester group
Properties
CAS No. |
19668-24-7 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 2-methoxy-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-3-17-13(15)14-11-7-5-4-6-10(11)8-9-12(14)16-2/h4-9,12H,3H2,1-2H3 |
InChI Key |
ZHMOADYMMOAGSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)OC |
Canonical SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)OC |
Synonyms |
2-Methoxy-1(2H)-quinolinecarboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


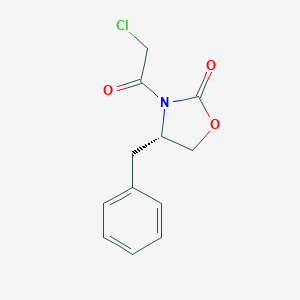

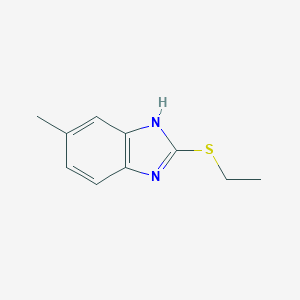
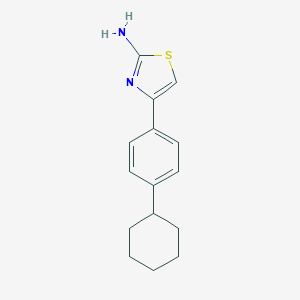
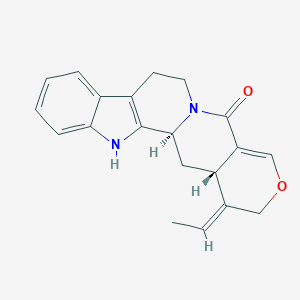
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
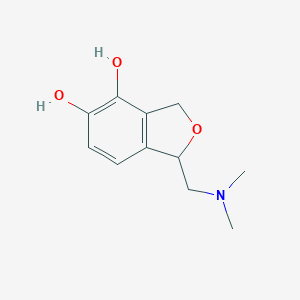
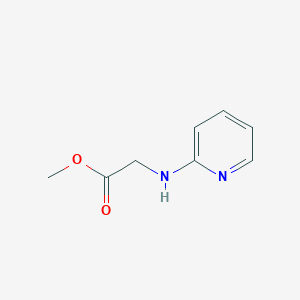
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)
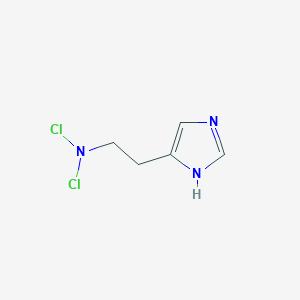
![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
![3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride](/img/structure/B24568.png)
